molecular formula C12H10FNO B3095144 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol CAS No. 1261917-68-3

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol

Cat. No.: B3095144
CAS No.: 1261917-68-3
M. Wt: 203.21 g/mol
InChI Key: KJBZFCHDYVNPJK-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol is a fascinating chemical compound with diverse applications in scientific research. It exhibits unique properties that enable its utilization in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. Its unique properties make it a valuable intermediate in the development of drugs targeting specific biological pathways. In organic synthesis, it serves as a versatile reagent for constructing complex molecular architectures. Additionally, it finds applications in material science, where it is used in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. It can also interact with receptors on the cell surface, leading to changes in cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol can be compared with other similar compounds, such as fluoropyridines and fluorophenyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and substitution patterns. For example, fluoropyridines have fluorine atoms attached to the pyridine ring, while fluorophenyl derivatives have fluorine atoms attached to the phenyl ring. The unique combination of a fluorinated phenyl group and a pyridin-3-ol moiety in this compound gives it distinct properties and applications .

Properties

IUPAC Name

6-(4-fluoro-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-6-9(2-4-11(8)13)12-5-3-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZFCHDYVNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692484
Record name 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-68-3
Record name 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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